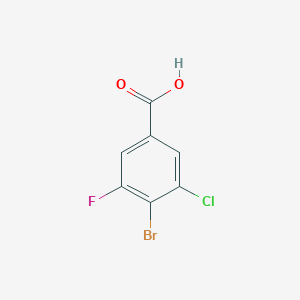
5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide
Descripción general
Descripción
“5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” is a chemical compound . It is a part of a series of compounds synthesized for various applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides was synthesized by the Suzuki Miyaura cross-coupling reaction of an intermediate compound with various aryl boronic acids, using a commercially available Palladium tetrakis catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. The bromo group can participate in various substitution reactions, while the carboxamide group can undergo hydrolysis, among other reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various experimental techniques. For instance, its boiling point, density, and refractive index can be measured .
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Thiophene derivatives, including compounds structurally related to "5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide," have been synthesized through various methods. For instance, palladium-catalyzed aminocarbonylation reactions have been employed for the functionalization of pyridazin-3(2H)-one rings, demonstrating the versatility of palladium catalysis in modifying thiophene and pyridine moieties (Takács et al., 2012). Additionally, Suzuki cross-coupling reactions have been utilized for the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, highlighting the role of cross-coupling in introducing aryl groups to thiophene carboxamides (Ahmad et al., 2021).
Material Applications
New thiophene derivatives have been synthesized and applied as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating the potential of thiophene compounds in enhancing the durability of PVC materials against photodegradation (Balakit et al., 2015). This application underscores the utility of thiophene derivatives in material science, particularly in improving the lifespan of polymer-based products.
Computational Studies
Density Functional Theory (DFT) calculations have been used to explore the electronic and nonlinear optical properties of thiophene-based carboxamides. Such studies offer insights into the reactivity parameters, energy gaps, and hyperpolarizability of these compounds, indicating their potential in electronic and photonic applications (Ahmad et al., 2021). Additionally, the computational analysis of NLO properties and chemical reactivity descriptors of pyrazole-thiophene-based amide derivatives further illustrates the significance of computational chemistry in predicting the properties and applications of new materials (Kanwal et al., 2022).
Mecanismo De Acción
Direcciones Futuras
The future directions for “5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential applications, such as its use in the development of new antimicrobials . Additionally, further studies could be conducted to optimize its synthesis and improve its properties.
Propiedades
IUPAC Name |
5-bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJUYTVZYVHIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
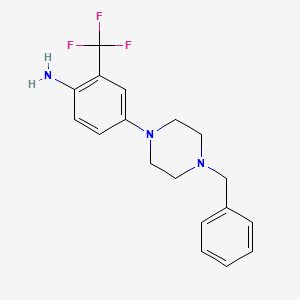
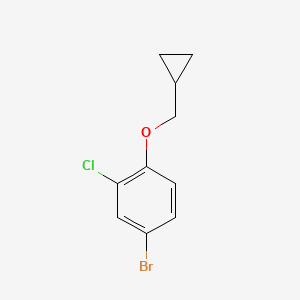
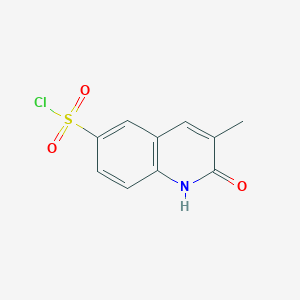
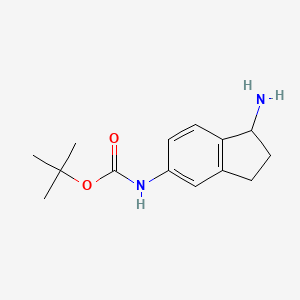
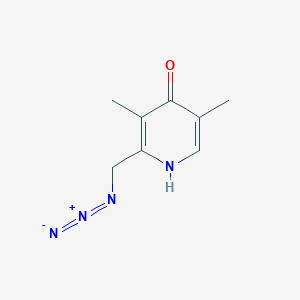
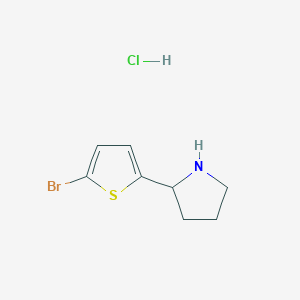
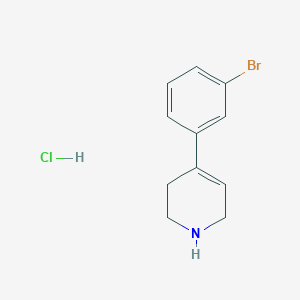
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)
